molecular formula C16H20O4 B14247783 Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate CAS No. 214341-93-2

Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate

Cat. No.: B14247783
CAS No.: 214341-93-2
M. Wt: 276.33 g/mol
InChI Key: PBPOCWXJMGJVEJ-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a hexa-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate typically involves the esterification of 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

214341-93-2

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate

InChI

InChI=1S/C16H20O4/c1-3-20-16(17)7-5-4-6-12-19-13-14-8-10-15(18-2)11-9-14/h4-11H,3,12-13H2,1-2H3

InChI Key

PBPOCWXJMGJVEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCOCC1=CC=C(C=C1)OC

Origin of Product

United States

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